molecular formula C17H17NO4 B3721003 Methyl (5E)-2-methyl-4-oxo-5-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate

Methyl (5E)-2-methyl-4-oxo-5-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B3721003
M. Wt: 299.32 g/mol
InChI Key: FMPNWKWQJVJLSN-GXDHUFHOSA-N
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Description

Methyl (5E)-2-methyl-4-oxo-5-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a carboxylate group, and a phenyl group with a prop-2-en-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5E)-2-methyl-4-oxo-5-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a suitable aldehyde with a pyrrole derivative under acidic or basic conditions, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Catalysts and solvents are selected to enhance reaction rates and minimize by-products. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (5E)-2-methyl-4-oxo-5-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.

Scientific Research Applications

Methyl (5E)-2-methyl-4-oxo-5-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (5E)-2-methyl-4-oxo-5-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (5E)-2-methyl-4-oxo-5-{[3-(methoxy)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Methyl (5E)-2-methyl-4-oxo-5-{[3-(ethoxy)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

Methyl (5E)-2-methyl-4-oxo-5-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to the presence of the prop-2-en-1-yloxy substituent on the phenyl ring, which can impart distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, binding affinity, and overall activity in various applications.

Properties

IUPAC Name

methyl (5E)-4-hydroxy-2-methyl-5-[(3-prop-2-enoxyphenyl)methylidene]pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-4-8-22-13-7-5-6-12(9-13)10-14-16(19)15(11(2)18-14)17(20)21-3/h4-7,9-10,19H,1,8H2,2-3H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPNWKWQJVJLSN-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC(=CC=C2)OCC=C)C(=C1C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C/C2=CC(=CC=C2)OCC=C)/C(=C1C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (5E)-2-methyl-4-oxo-5-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (5E)-2-methyl-4-oxo-5-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl (5E)-2-methyl-4-oxo-5-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl (5E)-2-methyl-4-oxo-5-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl (5E)-2-methyl-4-oxo-5-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl (5E)-2-methyl-4-oxo-5-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate

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